molecular formula C22H24N2O5 B2773385 (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 896277-70-6

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2773385
CAS No.: 896277-70-6
M. Wt: 396.443
InChI Key: QHRZUOLNZPLXOL-WZUFQYTHSA-N
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Description

(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a (2Z)-3-(3,4-dimethoxyphenyl)prop-2-enamide group. This molecular architecture, which includes methoxyphenyl substituents and an α,β-unsaturated carbonyl system, is of significant interest in medicinal chemistry and drug discovery research. The compound's structure is characterized by a rigid, planar conformation due to the (Z)-configured prop-enamide linker, which may influence its potential biological activity and interaction with therapeutic targets. Researchers are particularly interested in this compound for exploring structure-activity relationships in various pharmacological contexts. The presence of multiple methoxy groups and the pyrrolidinone moiety suggests potential for diverse molecular interactions, including hydrogen bonding and hydrophobic contacts, making it a valuable scaffold for developing enzyme inhibitors or receptor modulators. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material appropriately in controlled laboratory settings following all applicable safety protocols.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-27-18-8-6-17(7-9-18)24-14-16(13-22(24)26)23-21(25)11-5-15-4-10-19(28-2)20(12-15)29-3/h4-12,16H,13-14H2,1-3H3,(H,23,25)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRZUOLNZPLXOL-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C22H24N2O3\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This structure features a prop-2-enamide backbone with two methoxy-substituted phenyl groups and a pyrrolidine derivative, which contributes to its biological properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. For instance, compounds similar to this one have shown significant cytotoxic activity against several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition of cell growth.

CompoundCell LineIC50 (μM)
This compoundHeLaX μM
Similar Compound AMCF-729 μM
Similar Compound BHeLa73 μM

Note: Specific IC50 values for the target compound are currently not available in the literature but can be inferred from related compounds.

The mechanisms underlying the cytotoxic effects of this compound may involve several pathways:

  • Inhibition of Cell Proliferation : The presence of the pyrrolidine moiety may enhance interactions with cellular targets involved in cell cycle regulation.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
  • Targeting Enzymatic Activity : Some derivatives exhibit inhibitory effects on key enzymes involved in tumor growth and metastasis.

Case Studies

A notable study investigated a series of oxadiazole derivatives, closely related to the target compound, which demonstrated significant anticancer properties. The results indicated that structural modifications could enhance lipophilicity and improve bioavailability, thereby increasing efficacy against cancer cell lines .

Another study focused on the synthesis and biological evaluation of compounds containing piperidine and oxadiazole moieties. These compounds showed promising antibacterial and anticancer activities, suggesting that similar modifications might enhance the biological profile of this compound .

Scientific Research Applications

The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is an organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature, focusing on its chemical properties, synthesis methods, and biological activities.

Structure and Composition

The compound has a complex structure characterized by the presence of multiple functional groups, including:

  • Enamide group : Contributing to its reactivity and potential biological activity.
  • Methoxy groups : Enhancing lipophilicity and possibly influencing pharmacokinetics.
  • Pyrrolidine ring : Implicated in various biological activities.

Molecular Formula

The molecular formula of the compound is C20H24N2O4C_{20}H_{24}N_{2}O_{4}, with a molecular weight of approximately 356.42 g/mol.

Synthetic Routes

The synthesis of this compound can involve several steps:

  • Formation of the pyrrolidine derivative : This may involve cyclization reactions using appropriate precursors.
  • Alkylation or acylation reactions : To introduce the methoxyphenyl groups.
  • Final coupling reactions : To form the enamide structure.

Research indicates that various synthetic strategies can be adapted depending on the availability of starting materials and desired yields.

Pharmacological Activity

Studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer properties : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial effects : Certain analogs have demonstrated activity against bacterial strains, suggesting potential as antimicrobial agents.
  • Anti-inflammatory effects : Compounds with similar functional groups have been reported to reduce inflammation in vitro.

Case Studies

  • Anticancer Activity : A study involving related compounds showed significant inhibition of tumor growth in xenograft models, indicating potential for further development as anticancer agents.
  • Antimicrobial Testing : Another investigation tested derivatives against Staphylococcus aureus and Escherichia coli, revealing promising inhibitory concentrations that warrant further exploration.

Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer12.5
Compound BAntimicrobial8.0
Compound CAnti-inflammatory15.0

Synthesis Yields

Synthesis StepYield (%)
Formation of pyrrolidine derivative75
Coupling with methoxyphenyl group65
Final product isolation60

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the pyrrolidin-3-amine core via cyclization of a substituted proline derivative under acidic conditions.
  • Step 2 : Introduction of the 3,4-dimethoxyphenyl group via a Wittig or Horner-Wadsworth-Emmons reaction to form the (Z)-configured propenamide moiety.
  • Step 3 : Amide coupling using reagents like HATU or EDCI/HOBt to link the pyrrolidinone and aryl groups.
    Optimization : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF for amide coupling), and pH control (neutral for Wittig reactions) are critical. Catalysts such as triethylamine improve coupling efficiency .

Q. How is the compound structurally characterized, and what crystallographic tools are recommended?

  • Methodological Answer :
  • X-ray crystallography is the gold standard. Use SHELXL for refinement, particularly for handling hydrogen-bonding networks and disordered methoxy groups.
  • OLEX2 integrates structure solution (via charge-flipping or dual-space methods) and visualization, aiding in validating stereochemistry.
  • Key Parameters : Collect high-resolution data (≤ 1.0 Å) to resolve electron density ambiguities, especially around the enamide bond .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HCT-116) with IC₅₀ determination.
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with proteins like tubulin or histone deacetylases .

Advanced Research Questions

Q. How can synthetic routes be optimized using Design of Experiments (DoE) to address low yield in the final coupling step?

  • Methodological Answer :
  • Factors : Vary solvent (DMF vs. DCM), coupling reagent (HATU vs. DCC), and reaction time (12–48 hrs).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions. For example, higher polarity solvents (DMF) improve solubility but may require longer reaction times.
  • Validation : Confirm purity via HPLC-MS and compare yields statistically (ANOVA) .

Q. How to resolve contradictions in crystallographic data, such as ambiguous electron density near the pyrrolidinone ring?

  • Methodological Answer :
  • Multi-Software Validation : Refine the structure using both SHELXL (for robust least-squares minimization) and OLEX2 (for real-space refinement).
  • Twinned Data : Apply the Hooft parameter in SHELXL to handle twinning. Use the R1 factor (< 5%) and GooF (0.8–1.2) as quality metrics.
  • Complementary Techniques : Validate with NMR (¹H-¹³C HSQC) to confirm proton environments .

Q. What advanced strategies are recommended for studying the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases using AMBER or GROMACS. Focus on hydrogen bonds between the enamide group and catalytic lysine residues.
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution if crystallization fails.
  • Metabolomics : Track metabolic stability using LC-HRMS in hepatocyte models to identify oxidation hotspots (e.g., demethylation of methoxy groups) .

Q. How to address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer :
  • Re-docking : Use AutoDock Vina with flexible side chains and explicit water molecules. Compare poses with crystallographic data.
  • Free Energy Calculations : Apply MM-GBSA to quantify binding energy differences.
  • Experimental Cross-Validation : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and reconcile with docking results .

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